N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole backbone have been reported to exhibit antibacterial activity . They are known to interact with bacterial cells, particularly Gram-negative and Gram-positive bacteria .
Mode of Action
It’s worth noting that benzothiazole derivatives have been found to exhibit antibacterial activity by interacting with bacterial cells . The compound may interact with its targets, leading to changes that inhibit the growth or function of the bacteria.
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of prostaglandin biosynthesis, a pathway that plays a crucial role in inflammation and pain .
Result of Action
Similar benzothiazole derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and some other fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the condensation of 2-amino-6-ethoxybenzothiazole with 6-hydroxypyrimidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Industry: Potential use as a corrosion inhibitor due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
- N-(6-methoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
- N-(6-fluorobenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
Uniqueness
N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide stands out due to its ethoxy group, which enhances its lipophilicity and potentially improves its ability to penetrate cell membranes. This structural feature may contribute to its higher biological activity compared to similar compounds .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-2-21-8-3-4-9-11(5-8)22-14(17-9)18-13(20)10-6-12(19)16-7-15-10/h3-7H,2H2,1H3,(H,15,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQKUIJDOCFYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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